Fmoc-D-4,4'-双苯丙氨酸

描述

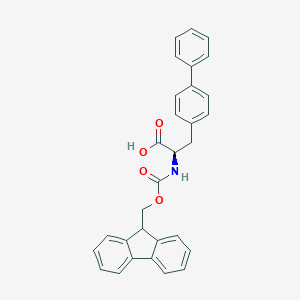

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水凝胶形成

Fmoc-二苯丙氨酸因其形成水凝胶的能力而被广泛研究 . 水凝胶是能够包裹大量水或其他生物液体的三维材料 . 这些水凝胶的机械和功能特性会根据制备方法、溶剂、pH值和其他实验参数而有所不同 . 发现Fmoc-二苯丙氨酸水凝胶具有生物相容性,适用于各种生物医学应用 .

组织工程

Fmoc-二苯丙氨酸水凝胶具有非凡的机械刚度,并且能够支持细胞粘附,使其成为组织工程中很有前景的支架 . 通过调节肽浓度,可以调节这些水凝胶的特性,例如刚度和基质孔隙率 .

药物递送系统

Fmoc-二苯丙氨酸形成稳定的超分子水凝胶的能力使其成为开发药物递送系统的一个潜在候选者 . 这些水凝胶可以用来以受控的方式封装和递送治疗剂 .

生物医学应用

由于其生物相容性和在生理条件下凝胶化的能力,Fmoc-二苯丙氨酸水凝胶已被研究用于各种生物医学应用 . 这些应用包括再生医学、伤口愈合以及作为细胞培养基质

作用机制

Target of Action

Fmoc-D-4,4’-Biphenylalanine, also known as Fmoc-D-Bip-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1’-biphenyl]-4-yl)propanoic acid, is a derivative of phenylalanine Similar compounds, such as fmoc-phenylalanine (fmoc-f), have been found to exhibit antimicrobial properties, specifically against gram-positive bacteria .

Mode of Action

It is known that fmoc-amino acids (fmoc-aa), including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants are known to disrupt bacterial membranes, which may explain the antibacterial activity of these compounds .

Biochemical Pathways

It is known that fmoc-amino acids can self-assemble into hydrogels under physiological conditions . This property could potentially affect various biochemical pathways, particularly those involved in bacterial growth and biofilm formation .

Result of Action

Similar compounds, such as fmoc-phenylalanine, have been found to inhibit biofilm formation in staphylococcus aureus and pseudomonas aeruginosa, and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-D-4,4’-Biphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-amino acids into hydrogels is known to depend on the experimental conditions used during preparation . Additionally, the antibacterial activity of these compounds may be influenced by factors such as the presence of other substances, pH, and temperature .

生化分析

Biochemical Properties

Fmoc-D-4,4’-Biphenylalanine is known for its ability to self-assemble into hydrogels under physiological conditions . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, depend on the experimental conditions used during preparation .

Cellular Effects

Fmoc-D-4,4’-Biphenylalanine has shown antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Molecular Mechanism

The mechanism of action of Fmoc-D-4,4’-Biphenylalanine is related to its surfactant-like properties . It can form micelles at concentrations equivalent to its minimum bactericidal concentration . These micelles can interact with bacterial cells, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-4,4’-Biphenylalanine can change over time in laboratory settings . The stability and degradation of the compound, as well as its long-term effects on cellular function, are influenced by factors such as pH and the presence of other solvents .

Dosage Effects in Animal Models

For example, Fmoc-phenylalanine has been shown to reduce bacterial load in skin wound infections in mice .

生物活性

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, commonly referred to as Fmoc-L-4,4'-biphenylalanine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound has been investigated for its role in various biological processes, particularly in antibacterial activity and its applications in synthesizing β-amino acids.

- Molecular Formula : C30H25NO4

- Molecular Weight : 463.5 g/mol

- Purity : Typically ≥95%

Biological Activity Overview

Fmoc-L-4,4'-biphenylalanine exhibits several biological activities, particularly against Gram-positive bacteria. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and modulating oxidative stress responses.

Antibacterial Activity

Research indicates that Fmoc-L-4,4'-biphenylalanine is effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial membranes in a concentration-dependent manner, leading to a reduction in bacterial load in vitro and in animal models of skin infections .

The antibacterial action of Fmoc-L-4,4'-biphenylalanine is attributed to:

- Targeting Gram-positive bacteria : The compound's structure allows it to penetrate bacterial membranes effectively.

- Biochemical pathways : It influences pathways related to oxidative stress and osmotic balance, which are critical for bacterial survival .

Synthesis and Applications

Fmoc-L-4,4'-biphenylalanine is synthesized through various routes involving the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. This synthesis facilitates the production of β-amino acids, which are valuable in pharmaceutical applications.

Synthesis Methodology

- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or compounds to form complex structures.

- Deprotection : The Fmoc group is removed under mild conditions to yield the final product.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of Fmoc-L-4,4'-biphenylalanine against MRSA strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy .

Case Study 2: Synthesis of β-Amino Acids

Research demonstrated that Fmoc-L-4,4'-biphenylalanine can be utilized in synthesizing various β-amino acids with enhanced biological properties. These derivatives exhibited improved solubility and bioavailability compared to their non-protected counterparts.

Comparative Analysis of Biological Activities

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGACONKQRJFGX-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133710 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-38-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。